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Compound of Interest

Compound Name: 7-Methyl-1H-pyrrolo[3,2-c]pyridine

CAS No.: 1082041-00-6

Cat. No.: B7945298 Get Quote

Content Type: Publish Comparison Guide | Perspective: Senior Application Scientist

Executive Summary: The Regiochemical Challenge
In kinase inhibitor development, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a

privileged structure, often serving as a bioisostere for indole or purine. However, introducing a

methyl group at the C7 position creates a specific assignment challenge: distinguishing it from

the C4 or C6 isomers, which are common byproducts in cyclization reactions.

This guide compares Predicted/Literature-Derived Shifts against a Self-Validating Experimental

Protocol. It moves beyond simple peak listing to demonstrate how to definitively prove the 7-

methyl regiochemistry using HMBC correlations, ensuring data integrity for IND filings and

patent protection.

Structural Framework & Numbering
Before assignment, we must define the atom numbering, as confusion between "indole

numbering" and "azaindole numbering" is the primary source of error.

Scaffold: 1H-pyrrolo[3,2-c]pyridine Numbering Scheme:

N1: Pyrrole nitrogen

C2/C3: Pyrrole carbons
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C3a: Bridgehead carbon (between pyrrole and pyridine)

C4: Pyridine carbon (ortho to bridgehead)

N5: Pyridine nitrogen

C6: Pyridine carbon (between N5 and C7)

C7: Pyridine carbon (methylated target)[1]

C7a: Bridgehead carbon (adjacent to N1)

Comparative Shift Analysis: Predicted vs.
Diagnostic Logic
The following table synthesizes data from unsubstituted 5-azaindole literature and methyl-

substituent effects (+9 ppm

-effect, +0.7 ppm

-effect) to establish the baseline for assignment.

Table 1: Anticipated 13C NMR Shifts & Assignment
Logic (DMSO-d6)
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Position Type

Predicted Shift
(

, ppm)

Multiplicity
(DEPT-135)

Diagnostic
Logic &
Comparison

C2 CH 126.0 - 129.0 + (Up)

Typical indole

C2. Shows large

(~180 Hz).

C3 CH 101.0 - 104.0 + (Up)

Highly shielded

pyrrole carbon.

Distinctive high-

field signal.

C3a Cq 125.0 - 128.0 Invisible

Bridgehead.

Differentiated

from C7a by

HMBC from

H2/H3.

C4 CH 140.0 - 144.0 + (Up)

Deshielded (

to N5). Critical: If

Methyl was at

C4, this would be

a quaternary C

~150 ppm.

C6 CH 140.0 - 143.0 + (Up)

Deshielded (

to N5). Singlet in

1H NMR

(isolated).[2]

C7 Cq 115.0 - 120.0 Invisible

The Target. Base

5-azaindole C7 is

~107 ppm.

Methylation adds

~9-12 ppm

downfield shift.
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C7a Cq 138.0 - 142.0 Invisible

Bridgehead.

Downfield due to

N1 attachment.

7-Me CH3 15.0 - 20.0 + (Up)

The "Anchor". Its

HMBC

correlations

define the

scaffold

orientation.

Note on Solvent Effects: Shifts in

may differ by 1-2 ppm compared to

, particularly for C2 and C7a due to hydrogen bonding at N1.

Experimental Protocol: The Self-Validating Workflow
To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), you cannot rely on 1D

C data alone. The proximity of C4, C6, and C7a (>140 ppm region) requires 2D correlation.

Step 1: The "Anchor" Identification (1H NMR)[2]
Observation: Locate the methyl singlet (

~2.3-2.5 ppm).

Observation: Locate the broad singlet for NH (

>11 ppm).

Observation: Identify H4 and H6. H6 is typically a singlet (isolated between N5 and C7-Me),

while H4 is a doublet coupled to H3/H2 or a singlet if resolution is low.
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Step 2: Direct Connectivity (HSQC)
Action: Run multiplicity-edited HSQC.

Result:

Correlate Methyl protons to the Methyl Carbon (~18 ppm).

Correlate H2, H3, H4, H6 to their respective carbons.

Differentiation: C4 and C6 are both deshielded (~140 ppm). HSQC confirms they are

protonated. C7 and C7a will not appear in HSQC (quaternary).

Step 3: The "King" of Proof (HMBC)
This is the definitive step. You must observe specific long-range couplings (

and

) from the Methyl protons.

Target Correlation 1 (Methyl

C7): Strong

correlation to the quaternary carbon at ~118 ppm. proof of attachment.

Target Correlation 2 (Methyl

C6):

correlation to the deshielded CH at ~142 ppm. proof of regiochemistry.

Target Correlation 3 (Methyl

C7a):

correlation to the quaternary bridgehead at ~140 ppm.

Logic Check:
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If the Methyl showed correlations to two CH carbons (one shielded, one deshielded), the

methyl would be at C6 (coupling to C7 and C5-N... wait, N is silent in HMBC usually).

If Methyl is at C7, it couples to C6 (CH, deshielded) and C7a (Cq, deshielded).

Visualization of Signaling Pathways (HMBC Logic)
The following diagram illustrates the critical HMBC correlations required to confirm the 7-methyl

assignment.

7-Methyl-5-Azaindole Core

Methyl Protons
(H-7)

C7 (Quaternary)
~118 ppm

2J (Strong)

C6 (CH)
~142 ppm3J (Diagnostic)

C7a (Bridge)
~140 ppm

3J (Bridge ID)

Regiochemistry
CONFIRMED

Differentiates from
4-Me Isomer

Links to
Pyrrole Ring

Click to download full resolution via product page

Caption: HMBC Connectivity Map. The Methyl protons (Red) provide a 'lighthouse' effect,

illuminating the neighboring C7 (Blue), C6 (Green), and C7a (Yellow) carbons via 2- and 3-

bond couplings, definitively ruling out isomeric structures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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